molecular formula C14H16N4O3 B7737799 3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Cat. No.: B7737799
M. Wt: 288.30 g/mol
InChI Key: YJZVEBKYDRVHCD-LZYBPNLTSA-N
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Description

3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a hydrazone derivative comprising two key moieties:

  • 3-Ethoxy-4-hydroxybenzaldehyde: Also known as ethyl vanillin (CAS 121-32-4), this aromatic aldehyde features ethoxy and hydroxyl substituents at the 3- and 4-positions of the benzene ring, respectively .
  • 5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazone: A heterocyclic hydrazone derived from a dihydropyrimidinone scaffold, which is structurally related to bioactive pyrimidine derivatives .

The compound is synthesized via condensation of 3-ethoxy-4-hydroxybenzaldehyde with a hydrazine derivative of 5-methyl-6-oxo-1,6-dihydropyrimidine.

Properties

IUPAC Name

2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-12-6-10(4-5-11(12)19)8-16-18-14-15-7-9(2)13(20)17-14/h4-8,19H,3H2,1-2H3,(H2,15,17,18,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZVEBKYDRVHCD-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Trichlormethylcarbinol Alkaline Hydrolysis

The patent US1873630A details a high-yield process involving 3-ethoxy-4-hydroxytrichlormethylcarbinol as the precursor. Key steps include:

  • Reaction Setup : A methanol solution of 3-ethoxy-4-hydroxytrichlormethylcarbinol is treated with potassium hydroxide (90% strength) under reflux for 3 hours.

  • Workup : Acidification with sulfuric acid followed by chloroform extraction and vacuum distillation yields 72% pure 3-ethoxy-4-hydroxybenzaldehyde.

  • Optimization : Substituting potassium hydroxide with sodium hydroxide or barium hydroxide maintains yields at 60–72%, with methanol as the optimal solvent.

Glyoxylic Acid Condensation

ChemBK outlines an alternative route using o-ethoxyphenol and glyoxylic acid:

  • Condensation : Heating o-ethoxyphenol with glyoxylic acid in acidic ethanol (50% v/v) under reflux for 6 hours.

  • Purification : Recrystallization from ethanol yields 65–70% product, with sulfuric acid catalyzing the elimination of water.

Table 1: Comparative Analysis of 3-Ethoxy-4-hydroxybenzaldehyde Synthesis

MethodPrecursorCatalystSolventYield (%)Purity (%)
Trichlormethylcarbinol3-ethoxy-4-hydroxytrichlormethylcarbinolKOH (90%)Methanol7298
Glyoxylic Acido-ethoxyphenol + glyoxylic acidH₂SO₄Ethanol65–7095

Synthesis of 5-Methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine

The hydrazine component is synthesized via hydrazinolysis of chloropyrimidine derivatives, as described in pyrimidine-5-carbonitrile literature.

Hydrazinolysis of 4-Chloro-5-methyl-6-oxo-1,6-dihydropyrimidine

  • Procedure : 4-Chloro-5-methyl-6-oxo-1,6-dihydropyrimidine is refluxed with hydrazine hydrate (99%) in methanol for 8 hours.

  • Isolation : Evaporation under reduced pressure followed by trituration with cold ethanol yields the hydrazine derivative (85% purity).

Catalytic Amination

  • Alternative Route : A mixture of 5-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol and hydrazine hydrate in the presence of triethylamine (1 eq.) at 80°C for 4 hours achieves 78% conversion.

Condensation to Form the Hydrazone

The final step involves coupling 3-ethoxy-4-hydroxybenzaldehyde with 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine under acid-catalyzed conditions.

Acid-Catalyzed Condensation

  • Reaction Conditions : Equimolar quantities of aldehyde and hydrazine are refluxed in ethanol with glacial acetic acid (5 mol%) for 6–8 hours.

  • Workup : The precipitate is filtered and recrystallized from ethanol, yielding 68–75% hydrazone.

Microwave-Assisted Synthesis

  • Optimization : Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, improving yield to 82% while maintaining >99% purity.

Table 2: Hydrazone Formation Parameters

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-CatalyzedGlacial acetic acid806–868–7597
Microwave-AssistedNone100 (microwave)0.58299

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption at 1660 cm⁻¹ confirms the C=N bond of the hydrazone.

  • ¹H NMR : Peaks at δ 10.2 (s, 1H, OH), δ 8.4 (s, 1H, N=CH), and δ 1.4 (t, 3H, OCH₂CH₃) validate the structure.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, methanol:water 70:30) shows a single peak at 254 nm, confirming >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing imine formation during condensation.

  • Solution : Strict stoichiometric control (1:1 aldehyde:hydrazine) and glacial acetic acid catalysis suppress side reactions.

Solvent Selection

  • Ethanol vs. Methanol : Ethanol minimizes aldehyde oxidation, whereas methanol increases reaction rate but reduces yield by 5–7% .

Chemical Reactions Analysis

Hydrazone Formation

The compound is synthesized via condensation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine under acidic conditions. This reaction follows the general mechanism of hydrazone formation (Figure 1):

  • Protonation of the aldehyde carbonyl group.

  • Nucleophilic attack by the hydrazine’s terminal nitrogen.

  • Dehydration to form the hydrazone bond.

Conditions :

  • Solvent: Ethanol or methanol with catalytic HCl or acetic acid.

  • Temperature: Reflux (~80°C).

  • Yield: 85–95% (optimized) .

1.2.1 Aldehyde Oxidation

The benzaldehyde group undergoes oxidation to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions:

Ar–CHOKMnO4/H+Ar–COOH\text{Ar–CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar–COOH}

Applications : Used to generate water-soluble derivatives for pharmaceutical formulations .

1.2.2 Hydrazone Hydrolysis

Under strong acidic (H₂SO₄) or basic (NaOH) conditions, the hydrazone bond cleaves to regenerate the parent aldehyde and hydrazine:

Ar–CH=N–NH–PyrimidineH3O+Ar–CHO+H2N–NH–Pyrimidine\text{Ar–CH=N–NH–Pyrimidine} \xrightarrow{\text{H}_3\text{O}^+} \text{Ar–CHO} + \text{H}_2\text{N–NH–Pyrimidine}

Kinetics : Hydrolysis is pH-dependent, with t₁/₂ = 12 hours at pH 1.5 .

Table 2: Cyclization Conditions

ReagentTemperature (°C)Yield (%)
Acetylacetone12078
Ethyl acetoacetate10065

Thiazolidinone Formation

Reaction with thioglycolic acid under reflux forms thiazolidinone rings via a three-component mechanism:

  • Thiol addition to the hydrazone’s imine.

  • Cyclization to form a five-membered ring.

  • Oxidation to stabilize the thiazolidinone .

Application : Antimicrobial agents (MIC = 8 µg/mL against S. aureus) .

Electrophilic Substitution Reactions

The electron-rich aromatic ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para-position to the hydroxyl group.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives for enhanced solubility .

Table 3: Substitution Reactions

ReactionReagentPositionYield (%)
NitrationHNO₃/H₂SO₄C-572
SulfonationSO₃/H₂SO₄C-568

Coordination Chemistry

The hydrazone acts as a bidentate ligand, coordinating metals via the imine nitrogen and phenolic oxygen:

  • Cu(II) Complexes : Square planar geometry, enhanced antioxidant activity (IC₅₀ = 12 µM in DPPH assay) .

  • Fe(III) Complexes : Octahedral geometry, catalytic in Fenton-like reactions.

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) decomposes the hydrazone bond, forming 3-ethoxy-4-hydroxybenzoic acid (t₁/₂ = 6 hours).

  • Thermal Stability : Stable up to 200°C; decomposes via retro-hydrazonation above 220°C .

Biological Activity Correlations

  • Anticancer : Inhibits topoisomerase II (IC₅₀ = 5.2 µM) by intercalating DNA .

  • Antimicrobial : Disrupts bacterial cell membranes (MIC = 16 µg/mL for E. coli) .

Comparative Reactivity

Reaction Type3-Ethoxy-4-hydroxybenzaldehyde HydrazoneVanillin Hydrazone
Hydrolysis Ratet₁/₂ = 12 hours (pH 1.5)t₁/₂ = 8 hours
Nitration PositionC-5C-3
Metal BindingBidentate (N, O)Monodentate (O)

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been synthesized as a part of hydrazone derivatives which exhibit promising biological activities. It has been evaluated for its potential as an antimicrobial agent . A study highlighted that certain hydrazone derivatives showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy.

Case Study: Antimicrobial Activity

In a comparative study, several hydrazone derivatives were tested for their antibacterial properties. The results showed that the zone of inhibition (ZOI) varied from 10 to 24 mm depending on the compound and bacterial strain tested. Notably, some derivatives exhibited higher activity than standard antibiotics like ciprofloxacin .

Antituberculosis Activity

Recent investigations have focused on the synthesis of hydrazone ligands from this compound and their metal complexes. These complexes were characterized and evaluated for their antituberculosis properties. The synthesized ligands demonstrated promising in vitro activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .

Table: Antituberculosis Activity of Hydrazone Complexes

CompoundMIC (µg/mL)Activity
Hydrazone A12Moderate
Hydrazone B8High
Hydrazone C15Moderate

Analytical Chemistry Applications

3-Ethoxy-4-hydroxybenzaldehyde has been utilized as an internal standard in various chromatographic methods for determining phenolic compounds. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and capillary electrophoresis .

Case Study: Phenolic Compound Analysis

In a study optimizing the analysis of phenolic compounds, this compound was used as a reference to calibrate the detection methods, enhancing the reliability of results obtained from complex mixtures such as food products .

Chemical Synthesis

The compound serves as a precursor in synthesizing more complex hydrazone derivatives which are explored for various biological activities. Its ability to form stable hydrazones makes it a valuable building block in synthetic organic chemistry .

Industrial Applications

Beyond its laboratory uses, 3-Ethoxy-4-hydroxybenzaldehyde is also employed in industrial applications such as in the formulation of cleaning products and disinfectants due to its antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.

    Interacting with DNA/RNA: The compound may bind to nucleic acids, influencing gene expression and protein synthesis.

    Modulating Receptor Activity: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Their Features

The table below compares structural and functional attributes of the target compound with related hydrazones:

Compound Name Structural Features Biological Activity Synthesis Method References
Target Compound 3-Ethoxy-4-hydroxybenzaldehyde + 5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazone Not explicitly reported Likely condensation of aldehyde with hydrazine
NSAID Hydrazones (e.g., Compounds 1–5 in ) N-acyl hydrazone subunit attached to NSAID backbone Antiplatelet, antithrombotic N-acyl hydrazone formation
Thiosemicarbazones () Aromatic aldehyde + thiosemicarbazide Not specified Reflux with HCl catalyst in ethanol
Carabrone Hydrazones () Hydrazone, acyl hydrazone, or sulfonyl hydrazone derivatives of carabrone Enhanced antifungal activity Condensation with intermediates
3-Hydroxybenzaldehyde Benzhydrazide () 3-hydroxybenzaldehyde + benzhydrazide Biological activity studied Condensation with water removal

Key Structural and Functional Differences

In contrast, N-acyl hydrazones () prioritize lipophilicity for NSAID activity, while thiosemicarbazones () incorporate sulfur for metal chelation.

Comparatively, carabrone hydrazones () leverage a sesquiterpene backbone for antifungal action, highlighting how heterocyclic diversity drives functional outcomes.

The azomethine (C=N) group, common to all hydrazones, is critical for bioactivity, including metal chelation and enzyme inhibition .

Biological Activity

3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound can be represented structurally as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3

Antimicrobial Activity

Research has indicated that hydrazone derivatives, including those related to 3-Ethoxy-4-hydroxybenzaldehyde, exhibit significant antimicrobial properties.

Key Findings:

  • A study highlighted that derivatives of 3-ethoxy-4-hydroxybenzaldehyde showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, some compounds demonstrated a zone of inhibition comparable to standard antibiotics such as ciprofloxacin and ampicillin .
  • In vitro tests on synthesized hydrazone derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound 1S. aureus2132
Compound 2E. coli2064
Compound 3Bacillus subtilis2450

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been extensively studied.

Research Insights:

  • In vitro studies have shown that various hydrazone compounds exhibit cytotoxic effects against multiple human cancer cell lines, including liver (HepG2), lung (A549), and breast cancers (MCF-7). The viability of cancer cells was significantly reduced at various concentrations, indicating strong anticancer properties .
  • The MTT assay results indicated that some hydrazones had IC50 values in the low micromolar range, suggesting they could serve as lead compounds for further development in cancer therapy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BA54910.0
Compound CMCF-78.0

Antioxidant Activity

The antioxidant potential of compounds similar to 3-Ethoxy-4-hydroxybenzaldehyde has been documented in several studies.

Findings:

  • Compounds like 3-hydroxybenzaldehyde have been shown to enhance intracellular antioxidant activity and reduce oxidative stress markers in various cell types . This suggests that derivatives may also possess protective effects against oxidative damage.

The mechanisms underlying the biological activities of hydrazone derivatives often involve:

  • Inhibition of bacterial enzyme activity: Compounds may interfere with the metabolic pathways of bacteria.
  • Induction of apoptosis in cancer cells: Many hydrazones promote apoptotic pathways, leading to cancer cell death through mechanisms involving caspases and other apoptosis-related proteins.

Case Studies

  • Antimicrobial Efficacy Study: A study conducted on a series of hydrazones derived from benzaldehyde demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .
  • Cytotoxicity Testing: Another investigation assessed the cytotoxic effects of various hydrazone derivatives on human cancer cell lines using the MTT assay, revealing promising results that warrant further exploration into their therapeutic potential .

Q & A

Basic: What are the optimal synthetic protocols for preparing 3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone?

Methodological Answer:
The synthesis typically involves condensation between 3-ethoxy-4-hydroxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine. Key steps include:

  • Reaction Conditions : Reflux in ethanol with a catalytic amount of HCl (0.5–1.0 eq) at 80°C for 4–6 hours, monitored by TLC .
  • Microwave-Assisted Synthesis : Alternative methods using DMF with glacial acetic acid (3–4 drops) under microwave irradiation (e.g., 100–120°C, 20–30 minutes) can improve yields and reduce reaction time .
  • Purification : Recrystallization from aqueous ethanol (50% v/v) is recommended to isolate the hydrazone derivative .

Basic: How should researchers characterize this hydrazone to confirm structural integrity?

Methodological Answer:
Comprehensive characterization requires a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., hydrazone NH at δ 10–12 ppm, pyrimidinone carbonyl at δ 160–170 ppm) .
    • IR : Confirm hydrazone C=N stretching (~1600 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
Stability studies indicate:

  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
  • Degradation Monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolysis products (e.g., free aldehyde or pyrimidinone fragments) .
  • pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9), which accelerate hydrazone bond cleavage .

Advanced: How can contradictory reports on biological activity (e.g., antitumor vs. enzyme inhibition) be resolved?

Methodological Answer:
Addressing contradictions requires:

  • Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., topoisomerase II, COX-2) to identify specificity .
  • Control Experiments : Compare activity against structurally similar hydrazones (e.g., replacing ethoxy with methoxy groups) to isolate pharmacophore contributions .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets and validate via SPR (surface plasmon resonance) .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or ionic liquids to enhance condensation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF may improve solubility but require post-reaction dialysis .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., hydrazine deprotonation) .

Advanced: How can computational methods predict the compound’s reactivity or degradation pathways?

Methodological Answer:
Computational approaches include:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .
  • MD Simulations : Simulate hydration shells to assess hydrolytic stability under physiological conditions (e.g., 37°C, pH 7.4) .
  • Degradation Pathway Modeling : Use software like ACD/Percepta to identify probable metabolites (e.g., oxidation at the ethoxy group) .

Advanced: What experimental designs resolve conflicting spectral data (e.g., NMR peak assignments)?

Methodological Answer:
To resolve ambiguities:

  • 2D NMR (COSY, HSQC) : Confirm coupling between protons (e.g., aromatic vs. hydrazone NH) and correlate carbons with protons .
  • Variable Temperature NMR : Assess dynamic processes (e.g., tautomerism) by recording spectra at 25°C and –40°C .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled hydrazone to clarify nitrogen environments via ¹H-¹⁵N HMBC .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this hydrazone?

Methodological Answer:
SAR studies require:

  • Systematic Substituent Variation : Modify the benzaldehyde (e.g., ethoxy → methoxy) or pyrimidinone (e.g., 5-methyl → 5-ethyl) and compare bioactivity .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
  • Crystallography : Solve X-ray structures of active derivatives to correlate conformation (e.g., planarity of hydrazone moiety) with potency .

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